Cas no 2299472-24-3 (2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride)

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a 4-methylpiperazine moiety, which enhances its reactivity and selectivity in chemical modifications. This compound is particularly valuable in medicinal chemistry and bioconjugation applications due to its ability to act as a selective electrophile, targeting nucleophilic residues such as serine or threonine in proteins. Its stability under physiological conditions makes it suitable for probing enzyme active sites or developing covalent inhibitors. The methylpiperazine group further improves solubility and pharmacokinetic properties, facilitating its use in biological systems. This reagent is a versatile tool for researchers exploring covalent binding strategies in drug discovery and chemical biology.
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride structure
2299472-24-3 structure
商品名:2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
CAS番号:2299472-24-3
MF:C7H15FN2O2S
メガワット:210.269603967667
CID:6240973
PubChem ID:165899919

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
    • 2299472-24-3
    • EN300-1583154
    • インチ: 1S/C7H15FN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3
    • InChIKey: ZVUIKGPFNOPWPS-UHFFFAOYSA-N
    • ほほえんだ: S(CCN1CCN(C)CC1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 210.08382706g/mol
  • どういたいしつりょう: 210.08382706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 49Ų

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1583154-0.5g
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
0.5g
$1069.0 2023-05-25
Enamine
EN300-1583154-10.0g
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
10g
$4791.0 2023-05-25
Enamine
EN300-1583154-250mg
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
250mg
$1024.0 2023-09-24
Enamine
EN300-1583154-500mg
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
500mg
$1069.0 2023-09-24
Enamine
EN300-1583154-1000mg
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
1000mg
$1113.0 2023-09-24
Enamine
EN300-1583154-0.1g
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
0.1g
$980.0 2023-05-25
Enamine
EN300-1583154-1.0g
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
1g
$1113.0 2023-05-25
Enamine
EN300-1583154-5000mg
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
5000mg
$3231.0 2023-09-24
Enamine
EN300-1583154-10000mg
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
10000mg
$4791.0 2023-09-24
Enamine
EN300-1583154-2.5g
2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride
2299472-24-3
2.5g
$2185.0 2023-05-25

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 関連文献

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride (CAS No. 2299472-24-3)

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride, identified by the CAS number 2299472-24-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic transformations. The presence of a piperazine moiety, specifically 4-methylpiperazin-1-yl, enhances its pharmacological potential, making it a valuable intermediate in the development of bioactive molecules.

The structure of 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride consists of an ethane backbone substituted with a sulfonyl fluoride group at the first carbon and a 4-methylpiperazin-1-yl group at the second carbon. This unique arrangement imparts distinct chemical properties that make it particularly useful in medicinal chemistry applications. Sulfonyl fluorides are known for their ability to participate in nucleophilic substitution reactions, which are pivotal in the synthesis of various pharmacophores. The fluorine atom in the sulfonyl group not only increases the electrophilicity of the sulfur center but also influences the overall reactivity and metabolic stability of the compound.

In recent years, there has been a growing interest in the development of novel scaffolds derived from piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds are widely used as pharmacological agents, exhibiting properties such as antihistaminic, antipsychotic, antihypertensive, and anti-inflammatory effects. The introduction of a methyl group at the 4-position of piperazine (4-methylpiperazin-1-yl) further modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive scaffold for drug discovery.

The utility of 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride extends beyond its role as a synthetic intermediate. It has been employed in the preparation of sulfonamides, which are a cornerstone class of drugs with diverse therapeutic applications. Sulfonamides exhibit antibacterial, antiviral, and anti-inflammatory properties, and their synthesis often relies on sulfonyl fluorides as key precursors. The reactivity of the sulfonyl fluoride group allows for facile introduction into biaryl structures or heterocyclic systems, facilitating the construction of complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated sulfonyl compounds in drug design. The fluorine atom's electronic properties can significantly influence drug-target interactions, metabolic stability, and oral bioavailability. For instance, fluorine substitution has been shown to enhance binding affinity to biological targets by improving hydrophobicity and reducing rotatable bonds. This makes compounds like 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride particularly valuable in structure-based drug design approaches.

The synthesis of 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride typically involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the sulfonyl fluoride group is often achieved through halogenation followed by treatment with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or phosphorus oxychloride (POCl₃). The presence of the 4-methylpiperazin-1-yl moiety necessitates careful consideration during synthesis to ensure regioselectivity and minimize side reactions.

In academic research, 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride has been utilized as a building block in the development of novel therapeutic agents. For example, studies have demonstrated its role in synthesizing potent inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity and have opened new avenues for treating chronic inflammatory diseases. Additionally, its application in peptidomimetic chemistry has been explored, where it serves as a key intermediate in constructing cyclic peptides with enhanced stability and bioavailability.

The pharmaceutical industry has also recognized the potential of 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride as a versatile tool compound. Its ability to undergo selective functionalization makes it an ideal candidate for library synthesis programs aimed at discovering new drug candidates. High-throughput screening (HTS) campaigns have leveraged this compound to identify lead molecules with desirable pharmacological profiles across multiple therapeutic areas.

From a computational chemistry perspective, virtual screening methods have been employed to predict binding interactions between 2-(4-methylpiperazin-1-ylenthane)-sulfonyl fluoride derivatives and biological targets. Molecular docking studies have revealed that modifications to the piperazine ring can fine-tune binding affinities and selectivity profiles. These insights have guided rational drug design efforts toward optimizing potency while minimizing off-target effects.

The environmental impact and safety considerations associated with handling 2-(4-methyl-piperazin - 1 - y l ) - etha n e - 1 - sul fo n y l flu o r i d e are also important aspects to address. While sulfonyl fluorides are generally stable under standard conditions, proper handling procedures must be followed to prevent unintended reactions or exposure risks during synthetic workflows.

In conclusion, 2 - ( 4 - m e t h y l p i p e r a z i n - 1 - y l ) - e t h a n e - 1 - s u l f o n y l f lu o r i d e ( C A S N o . 2299472 - 24 - 3 ) represents a significant advancement in pharmaceutical chemistry due to its versatile synthetic applications and potential therapeutic benefits . Its integration into modern drug discovery pipelines underscores its importance as a key intermediate for developing next-generation therapeutics targeting various diseases .

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